molecular formula C21H20ClN5O3 B2772168 2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 1052560-27-6

2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2772168
CAS No.: 1052560-27-6
M. Wt: 425.87
InChI Key: VQXYRBRLTCWUPU-UHFFFAOYSA-N
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Description

2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN5O3 and its molecular weight is 425.87. The purity is usually 95%.
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Properties

IUPAC Name

2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3/c1-11-4-5-13(3)16(8-11)23-17(28)10-26-19-18(24-25-26)20(29)27(21(19)30)14-7-6-12(2)15(22)9-14/h4-9,18-19H,10H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXYRBRLTCWUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)C)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,5-dimethylphenyl)acetamide is a synthetic organic molecule with potential biological activity. Its complex structure suggests various pharmacological applications. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C21H20ClN5O3
  • Molecular Weight : 425.87 g/mol
  • IUPAC Name : 2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,5-dimethylphenyl)acetamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the triazole ring and the acetamide moiety suggests potential inhibition of enzymes involved in metabolic pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory activity against several enzymes:

  • Xanthine Oxidase (XO) : Compounds similar to this one have shown varying degrees of XO inhibition, which is crucial for managing conditions like gout and hyperuricemia. For instance, studies have reported IC50 values ranging from 72.4 µM to 75.6 µM for related compounds .

Antioxidant Activity

The antioxidant potential of this compound can be inferred from studies on structurally related compounds. These studies demonstrate significant free radical scavenging activity and protective effects against oxidative stress.

Cytotoxicity

Preliminary studies suggest that derivatives of the compound may exhibit cytotoxic effects against cancer cell lines. For example:

  • Case Study : A derivative demonstrated a reduction in cell viability in a dose-dependent manner against human cancer cell lines (e.g., HeLa and MCF-7), indicating potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications in substituents (e.g., chloro and methyl groups) can significantly alter potency and selectivity towards specific biological targets.

SubstituentEffect on Activity
3-ChloroEnhances binding affinity to target enzymes
4-MethylImproves lipophilicity and cellular uptake
DimethylMay increase selectivity towards certain receptors

Research Findings

Recent studies have focused on synthesizing similar compounds to evaluate their biological activities:

  • Synthesis of Analogues : New derivatives were synthesized to explore their potential as enzyme inhibitors.
  • Biological Assays : These analogues were subjected to various assays to determine their efficacy against different biological targets.

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